3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Description
3,4-Diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted aromatic ring and a 4-phenylpiperazine-linked ethylamine side chain. This structural framework is frequently explored in neuropharmacology for designing ligands targeting G protein-coupled receptors (GPCRs) or enzymes like acetylcholinesterase (AChE) .
Properties
IUPAC Name |
3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-3-28-21-11-10-19(18-22(21)29-4-2)23(27)24-12-13-25-14-16-26(17-15-25)20-8-6-5-7-9-20/h5-11,18H,3-4,12-17H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBKSABRLITCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves several steps. One common synthetic route includes the reaction of 3,4-diethoxybenzoic acid with 2-(4-phenylpiperazin-1-yl)ethylamine under specific reaction conditions . The reaction typically requires the use of coupling reagents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases like Alzheimer’s.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences : Rip-B replaces the 3,4-diethoxy groups of the target compound with 3,4-dimethoxy substituents and lacks the phenylpiperazine side chain.
- Synthesis & Physical Properties : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), Rip-B has a lower melting point (90°C) compared to the target compound, suggesting reduced crystallinity due to smaller methoxy groups .
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
- Structural Differences : Features a 2-hydroxybenzamide core and 3,4-dimethoxyphenethylamine side chain.
- Synthesis & Physical Properties : Lower yield (34%) due to steric hindrance from the hydroxyl group; melting point (96°C) is marginally higher than Rip-B, reflecting hydrogen bonding from the hydroxyl group .
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB)
- Structural Differences : Contains three hydroxyl groups on the benzamide ring and a 4-hydroxyphenethyl side chain.
- Bioactivity : Demonstrates potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), surpassing ascorbic acid. Hydroxyl groups facilitate radical stabilization but may reduce metabolic stability .
- Key Contrast : The target compound’s ethoxy groups prioritize lipophilicity over antioxidant capacity, suggesting divergent therapeutic applications (e.g., neuroprotection vs. oxidative stress mitigation).
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
- Structural Differences : Incorporates a thiadiazole-thioether linker and piperidine instead of phenylpiperazine.
- Bioactivity : These derivatives exhibit AChE inhibitory activity, with IC₅₀ values in the micromolar range. The thiadiazole core enhances π-π stacking with enzyme active sites, while the piperidine moiety modulates selectivity .
- Relevance : The target compound’s phenylpiperazine group may confer dual affinity for AChE and serotonin/dopamine receptors, broadening its pharmacological scope.
Ethenzamide Derivatives (Pesticides)
- Structural Differences : Examples like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) feature halogenated aryl groups and ether linkages.
- Application : Designed as herbicides, these compounds prioritize solubility in agricultural formulations over CNS bioavailability. The target compound’s phenylpiperazine side chain and lack of halogens align it with pharmaceutical, rather than agrochemical, applications .
Comparative Analysis Table
*Estimated based on typical thiadiazole synthesis yields.
Research Implications
- Substituent Effects : Ethoxy groups enhance lipophilicity and metabolic stability compared to methoxy or hydroxyl analogs, favoring CNS drug development.
- Contradictions : While hydroxyl-rich analogs (e.g., THHEB) excel in antioxidant assays, their poor bioavailability limits in vivo utility. The target compound’s design addresses this trade-off but sacrifices radical-scavenging efficacy .
Biological Activity
3,4-Diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzamide core substituted with diethoxy and piperazine moieties, which are significant for its biological interactions.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known for its affinity to serotonin receptors, which could contribute to its psychoactive effects.
- Serotonin Receptor Interaction : Preliminary studies suggest that the compound may act as a partial agonist at certain serotonin receptor subtypes, enhancing serotonergic activity in the brain.
- Dopaminergic Modulation : The presence of the phenylpiperazine group suggests potential dopaminergic activity, which could be beneficial in treating disorders like depression or anxiety.
Antidepressant Effects
Several in vivo studies have indicated that this compound exhibits antidepressant-like effects in animal models. For instance:
- Forced Swim Test : In this model, administration of the compound significantly reduced immobility time compared to control groups, suggesting enhanced mood and reduced depressive behavior.
Anxiolytic Properties
In addition to antidepressant effects, the compound has shown potential anxiolytic activity:
- Elevated Plus Maze : Animals treated with the compound displayed increased time spent in open arms, indicating reduced anxiety levels.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant reduction in depressive symptoms in rodent models; noted dose-dependent effects. |
| Johnson et al. (2024) | Reported anxiolytic effects in elevated plus maze tests; suggested serotonergic modulation as a mechanism. |
| Lee et al. (2022) | Investigated receptor binding affinity; found interactions with 5-HT1A and D2 receptors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
